molecular formula C6H3FINO B141603 2-Fluoro-4-iodopyridine-3-carbaldehyde CAS No. 153034-82-3

2-Fluoro-4-iodopyridine-3-carbaldehyde

Cat. No.: B141603
CAS No.: 153034-82-3
M. Wt: 251 g/mol
InChI Key: VONGIOGTLFSXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodopyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H3FINO and its molecular weight is 251 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Fluorinated Pyrroles : A study by Surmont et al. (2009) discusses the efficient preparation of 3-fluoropyrroles, which are derived from compounds like 2-Fluoro-4-iodopyridine-3-carbaldehyde. This methodology provides a new approach for synthesizing various new 3-fluorinated pyrroles (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

  • Directed Ortho-lithiation of Iodopyridines : Research by Rocca et al. (1993) demonstrated the successful metalation of iodopyridines using LDA at low temperatures. This procedure, applied to various substituted iodopyridines, including 2-fluoro- and 2-chloro-3-iodopyridines, leads to high yields of lithio intermediates useful in synthesizing polysubstituted pyridines and other complex molecules (Rocca, Cochennec, Marsais, Thomas‐Dit‐Dumont, Mallet, Godard, & Quéguiner, 1993).

  • Applications in Liquid Chromatography : 3-(2-Furoyl)quinoline-2-carbaldehyde, a compound related to this compound, was studied by Beale et al. (1990) for its application as a fluorogenic derivatizing reagent in liquid chromatography. This compound forms highly fluorescent isoindoles with primary amines, demonstrating utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).

  • Synthesis of Arylthiophene Carbaldehydes : Ali et al. (2013) synthesized a series of 4-arylthiophene-2-carbaldehyde compounds, demonstrating their potential in pharmaceutical research for their antibacterial and other biological activities. These compounds were synthesized via Suzuki-Miyaura cross-coupling, showcasing the versatility of carbaldehyde derivatives in organic synthesis (Ali, Rasool, Ullah, Nasim, Yaqoob, Zubair, Rashid, & Riaz, 2013).

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodopyridine-3-carbaldehyde is not specified in the available resources .

Properties

IUPAC Name

2-fluoro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGIOGTLFSXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433841
Record name 2-Fluoro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-82-3
Record name 2-Fluoro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodopyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.